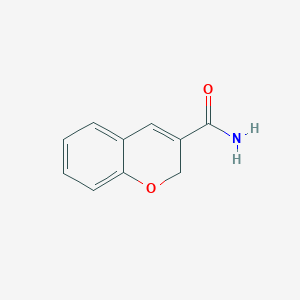

2H-chromene-3-carboxamide

Descripción general

Descripción

2H-Chromene-3-carboxamide is a compound belonging to the chromene family, which is characterized by a benzopyran structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with amines. One common method includes the use of anhydrous conditions and a dehydrating agent such as propyl phosphoric acid anhydride in dry dimethylformamide (DMF) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Reaction with Phosphorus Compounds

The reactivity of 2H-chromene-3-carboxamide also extends to phosphorus-containing compounds. For instance, treatment of 2-imino-2H-chromene-3-carboxamide with phosphorus esters leads to the formation of various phosphonates and phosphinates through Michael addition mechanisms. These reactions often involve catalytic amounts of acids such as p-toluenesulfonic acid to promote cyclization and rearrangement processes.

Key Reaction Pathway:

-

Formation of an intermediate through nucleophilic attack.

-

Rearrangement leading to the formation of phosphonate derivatives.

This pathway has been shown to yield products such as chromenyl phosphonates and other complex derivatives .

Hydrazone Formation

Another notable reaction involves the synthesis of hydrazones from ethyl 2-oxo-2H-chromene-3-carboxylate when reacted with hydrazine hydrate. This reaction can produce multiple products, including malonohydrazide alongside the expected hydrazone, showcasing the versatility of the chromene structure in forming diverse chemical entities.

Example Reaction:

This reaction highlights the potential for further functionalization of the chromene scaffold in synthetic organic chemistry .

Characterization Techniques

The characterization of synthesized compounds typically involves various spectroscopic techniques:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of synthesized compounds. For example, shifts in and NMR spectra provide insights into the environment of hydrogen and carbon atoms within the molecule, allowing for verification against expected values based on literature precedents.

Infrared Spectroscopy

Infrared (IR) spectroscopy is employed to identify functional groups present in the compounds. Characteristic absorption bands corresponding to N-H stretching (around 3300 cm) and C=O stretching (around 1650 cm) are indicative of successful amide formation .

Tables

Aplicaciones Científicas De Investigación

Synthesis of 2H-Chromene-3-Carboxamide Derivatives

The synthesis of this compound derivatives typically involves coupling reactions between chromene-3-carboxylic acid derivatives and amines. For example, a study reported the synthesis of N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide using ultrasound irradiation as a green chemistry method, achieving an 83% yield under optimal conditions . This method not only enhances efficiency but also minimizes environmental impact.

Antimicrobial Activities

One of the most notable applications of this compound derivatives is their antimicrobial properties. Research has demonstrated that these compounds exhibit significant antibacterial and antifungal activities. For instance, a study evaluated various synthesized derivatives against gram-positive and gram-negative bacteria as well as fungi. Compounds such as 4a showed potent activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of 0.062 mg/mL, outperforming standard drugs like streptomycin .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 4a | Bacillus cereus | 0.062 |

| 4b | Candida albicans | 0.125 |

| 4c | Aspergillus niger | 0.125 |

Antidiabetic Potential

Recent studies have explored the hypoglycemic effects of chromene derivatives, particularly their ability to inhibit α-amylase and α-glucosidase enzymes. A specific derivative, the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide, demonstrated remarkable inhibitory activity against α-amylase, indicating its potential use in managing diabetes .

Table 2: α-Amylase Inhibitory Activity

| Compound | Inhibitory Percentage (%) | IC50 (μM) |

|---|---|---|

| 9 | 96.6 | 1.08 |

| Acarbose | 96.5 | 0.43 |

Neuroprotective Effects

The neuroprotective potential of certain derivatives has also been investigated, particularly in relation to monoamine oxidase (MAO) inhibition. Compounds synthesized from this compound have shown selectivity towards MAO-B, which is relevant for treating neurodegenerative diseases like Parkinson's . The compound with the highest activity (IC50 = 0.93 μM) suggests that further development could lead to effective neuroprotective agents.

Antioxidant and Cytotoxic Activities

Additionally, some derivatives have exhibited antioxidant properties alongside cytotoxic effects against various cancer cell lines. For example, one study indicated that a specific chromenyl phosphonate exhibited significant antioxidant activity (IC50 = 2.8 µg/mL) and cytotoxicity against four cancer cell lines . This dual functionality positions these compounds as promising candidates for cancer therapeutics.

Mecanismo De Acción

The mechanism of action of 2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit pancreatic lipase by binding to the active site of the enzyme, thereby preventing the hydrolysis of triglycerides . This interaction is often mediated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparación Con Compuestos Similares

- 2-Imino-2H-chromene-3-carboxamide

- 2-Phenylimino-2H-chromene-3-carboxamide

- Coumarin derivatives

Comparison: 2H-Chromene-3-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Compared to its imino and phenylimino counterparts, this compound exhibits different reactivity and binding affinities, making it a valuable compound for targeted applications in medicinal chemistry .

Actividad Biológica

2H-chromene-3-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation of salicylaldehyde with cyanoacetamide, followed by cyclization to form the chromene structure. Variations in substituents on the benzene ring and modifications at the carboxamide position can lead to compounds with enhanced biological properties.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of coumarin-3-carboxamide derivatives were synthesized and tested against various cancer cell lines, including HepG2 and HeLa. Notably, some derivatives exhibited IC50 values comparable to doxorubicin, a standard chemotherapeutic agent:

| Compound | IC50 (μM) against HepG2 | IC50 (μM) against HeLa |

|---|---|---|

| 14b | 2.62 | 0.39 |

| 14e | 4.85 | 0.75 |

| Control (Doxorubicin) | - | - |

These results suggest that modifications to the carboxamide group significantly enhance anticancer activity, with specific substituents on the phenyl ring playing a crucial role in potency .

2. Antibacterial Activity

The antibacterial properties of this compound derivatives have also been investigated. A study reported moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at lower concentrations compared to standard antibiotics:

| Compound | MIC (μg/mL) against Staphylococcus aureus |

|---|---|

| 10 | 64 |

| 12 | 32 |

| Control (Penicillin G) | <1 |

This highlights the potential of these compounds as new antibacterial agents .

3. Enzyme Inhibition

Recent research has explored the role of this compound derivatives as enzyme inhibitors. For example, a derivative was found to inhibit α-amylase effectively, which is significant for managing diabetes:

| Compound | Inhibitory Percentage at 100 μg/mL | IC50 (μM) ± SD |

|---|---|---|

| 9 | 96.6 | 1.08 ± 0.02 |

| Acarbose | 96.5 | 0.43 ± 0.01 |

The high inhibitory activity suggests that these compounds could be developed into therapeutic agents for diabetes management .

The biological activities of this compound derivatives can be attributed to their ability to interact with specific biological targets, such as enzymes and receptors involved in cancer progression and bacterial growth. Molecular docking studies have shown that these compounds can bind effectively to active sites of target enzymes, demonstrating favorable binding energies and interactions with key amino acid residues .

Case Studies

Case Study: Anticancer Activity Evaluation

In a study evaluating various coumarin derivatives, researchers synthesized multiple analogs of this compound and assessed their anticancer activities through in vitro assays on different cancer cell lines. The study concluded that structural modifications led to significant variations in potency, emphasizing the importance of substituent effects on biological activity.

Case Study: Antimicrobial Properties

Another research effort focused on synthesizing and testing a series of new chromene derivatives for their antimicrobial properties against a range of pathogens. The results indicated that specific modifications enhanced activity against resistant strains, suggesting a promising avenue for developing new antibiotics based on this scaffold .

Propiedades

IUPAC Name |

2H-chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEVMKODWDQIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144274 | |

| Record name | Compound 69-20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-00-9 | |

| Record name | Delta(3)-chromene-3-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010185009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Compound 69-20 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.